4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a bromophenyl group, an oxolan-2-ylmethyl group, and a thiazol-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or other brominating agents.
Attachment of the oxolan-2-ylmethyl group: This can be done through alkylation reactions, where the oxolan-2-ylmethyl group is introduced to the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce various substituted thiazole compounds.
Scientific Research Applications
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
- 4-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
- 4-(4-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Biological Activity
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine is a thiazole derivative noted for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's structure includes a bromophenyl group and an oxolan-2-ylmethyl moiety, which may influence its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the following features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen, known for various biological activities.
- Bromophenyl group : The presence of bromine enhances lipophilicity and may contribute to its biological interactions.
- Oxolan-2-ylmethyl group : This moiety may affect the pharmacokinetics and pharmacodynamics of the compound.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Activity (Zone of Inhibition) | Reference |
---|---|---|
Staphylococcus aureus | 15 mm | |
Escherichia coli | 14 mm | |
Candida albicans | 12 mm |
The compound demonstrated comparable activity to standard antibiotics such as norfloxacin (for bacterial infections) and fluconazole (for fungal infections) .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay.
Table 2: Anticancer Activity Against MCF7 Cell Line
The results indicate that the compound exhibits a promising cytotoxic effect on cancer cells, suggesting potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical to microbial survival and cancer cell proliferation. Molecular docking studies have indicated that the compound binds effectively to target proteins involved in these processes .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various thiazole derivatives including the target compound and evaluated their antimicrobial and anticancer activities. The findings highlighted that modifications to the thiazole ring significantly influenced biological activity .
- Molecular Docking Studies : Research utilizing molecular docking simulations revealed that certain derivatives of thiazole exhibited strong binding affinities to targets associated with cancer progression and microbial resistance mechanisms .
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c15-11-5-3-10(4-6-11)13-9-19-14(17-13)16-8-12-2-1-7-18-12/h3-6,9,12H,1-2,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGJEYRZFHOCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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